
Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with a pyridine ring structure. This compound is characterized by the presence of a bromine atom, a nitro group, and a carboxylate ester group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by nitration and esterification. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are added sequentially. The process is optimized to maximize yield and minimize by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- Methyl 5-Bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylate
Uniqueness
Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both a nitro group and a bromine atom, which confer distinct reactivity and biological properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H7BrN2O5 |
|---|---|
Molekulargewicht |
291.06 g/mol |
IUPAC-Name |
methyl 5-bromo-1-methyl-3-nitro-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrN2O5/c1-10-6(8(13)16-2)5(11(14)15)3-4(9)7(10)12/h3H,1-2H3 |
InChI-Schlüssel |
MKUKQPCZDLZNIG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=C(C1=O)Br)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



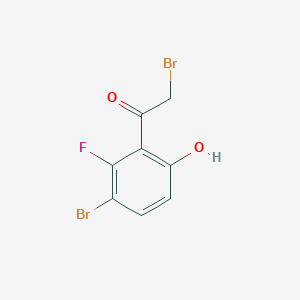
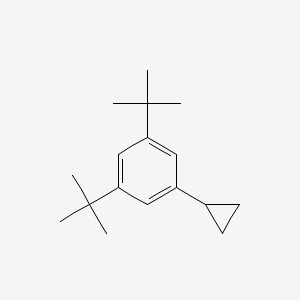
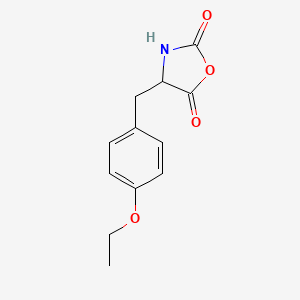
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)

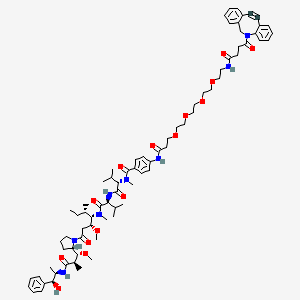
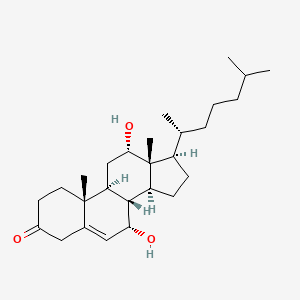

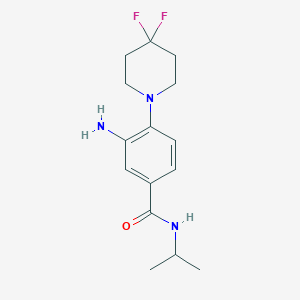
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
